

"Guanosine hydrate" solubility in different solvents

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Compound of Interest

Compound Name: Guanosine Hydrate

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An In-depth Technical Guide to the Solubility of **Guanosine Hydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **guanosine hydrate** in various solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and a review of the biological signaling pathways influenced by guanosine, offering critical insights for its application in research and pharmaceutical development.

Guanosine Hydrate: An Overview

Guanosine is a purine nucleoside composed of a guanine molecule attached to a ribose sugar ring. It is a fundamental component of nucleic acids (RNA) and plays a vital role in numerous biochemical processes, including signal transduction and energy metabolism.[1][2] **Guanosine hydrate**, the hydrated crystalline form, is often the subject of study in pharmaceutical and biochemical research due to its neuroprotective, anti-inflammatory, and anticonvulsant properties.[3][4][5] Understanding its solubility is paramount for designing effective delivery systems, developing formulations, and conducting in vitro and in vivo studies.

Solubility Profile of Guanosine Hydrate

The solubility of guanosine is highly dependent on the solvent, temperature, and pH. Generally, it is characterized by low solubility in neutral aqueous solutions and most organic solvents, with enhanced solubility in acidic or alkaline conditions and specific polar aprotic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of guanosine in various solvents. It is important to note that values can vary based on the specific experimental conditions, such as the polymorphic form of the solid and the method of measurement.

Solvent System	Temperature (°C)	Solubility	Method/Comments
Water	25	0.75 g/L (0.75 mg/mL)	Not specified.[6]
Water	Not specified	1 mg/mL	Requires ultrasonic assistance.[1]
Dimethyl Sulfoxide (DMSO)	Not specified	≥ 75 mg/mL	A stock solution can be prepared in DMSO. [1]
Dimethyl Sulfoxide (DMSO)	Not specified	~30 mg/mL	A stock solution can be made by dissolving in the solvent, which should be purged with an inert gas.[7]
1:5 DMSO:PBS (pH 7.2)	Not specified	~0.16 mg/mL	Prepared by first dissolving in DMSO, then diluting with the aqueous buffer.[7]
0.1 M NaOH	Not specified	0.1 g/mL	Results in a clear, slightly yellow solution.[8]

Qualitative Solubility Characteristics

- Aqueous Solubility:** Guanosine is sparingly or slightly soluble in cold water but its solubility increases in warm water.[6] The pH significantly impacts aqueous solubility; guanosine is more soluble in dilute mineral acids and alkaline solutions like ammonia water and caustic soda.[6][9] This is attributed to the protonation or deprotonation of the guanine base, which ionizes the molecule.[10]

- **Organic Solvent Solubility:** Guanosine is generally considered insoluble in most common organic solvents. This includes non-polar solvents like benzene and chloroform, as well as polar solvents like ethanol and diethyl ether.^{[2][6][11]} Its high polarity and capacity for hydrogen bonding favor interaction with polar protic solvents over non-polar organic media.
- **High Solubility Solvents:** Strong polar aprotic solvents like DMSO are effective at dissolving guanosine.^{[1][7]} It is also reported to be very soluble in acetic acid.^{[2][11]}

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. The two most common methods are for determining equilibrium and kinetic solubility.

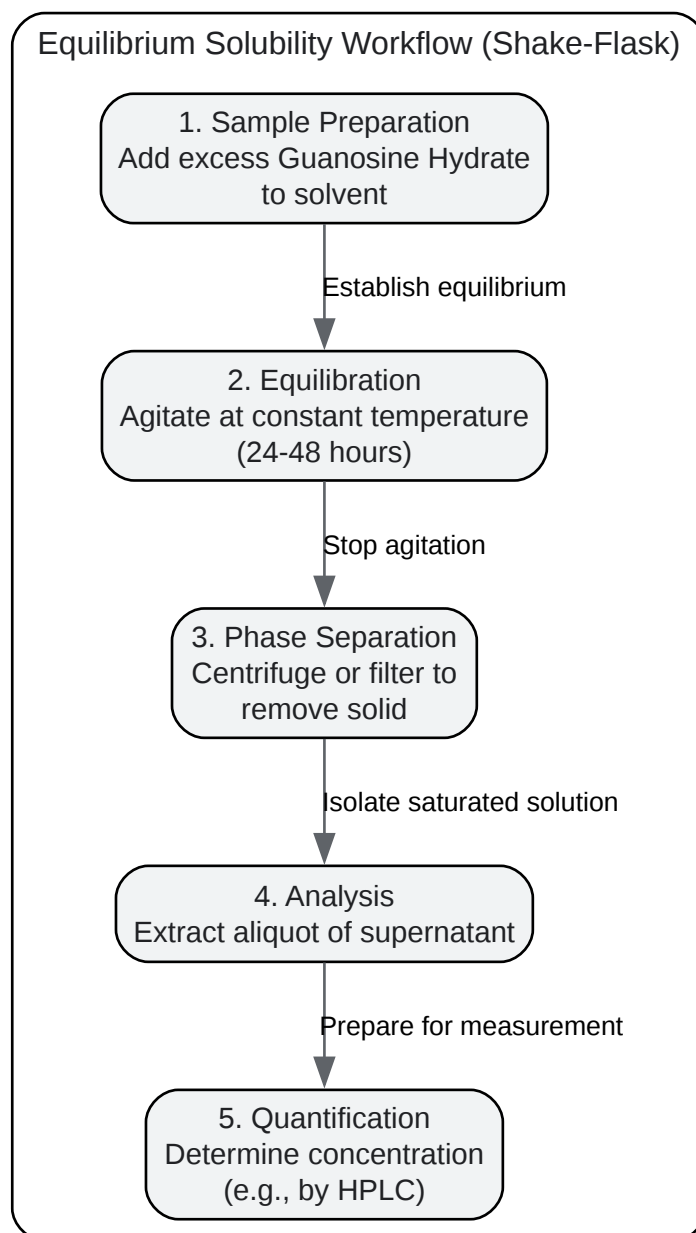
Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility.^[12] It measures the concentration of a saturated solution when it is in equilibrium with the solid drug.

Methodology:

- **Sample Preparation:** Add an excess amount of solid **guanosine hydrate** to a vial containing the selected solvent system (e.g., water, buffer, organic solvent). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system must be agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.^[12]
- **Phase Separation:** After equilibration, separate the solid and liquid phases. This is a critical step and is typically achieved by centrifugation at a high speed or filtration through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the compound.^[12]
- **Sample Analysis:** Carefully aspirate an aliquot of the clear supernatant.

- Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved guanosine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The concentration of the saturated solution represents the equilibrium solubility.



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Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination (Solvent Addition Method)

Kinetic solubility is often measured in high-throughput settings to quickly assess compounds. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock.

Methodology:

- **Stock Solution:** Prepare a high-concentration stock solution of **guanosine hydrate** in a strong organic solvent like DMSO (e.g., 10-20 mM).
- **Titration:** Add small, precise volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate.
- **Precipitation Detection:** After each addition, mix and measure for the appearance of a precipitate. This can be detected optically by nephelometry (light scattering) or turbidimetry (loss of light transmission).
- **Determination:** The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation is detected.[\[13\]](#)

Biological Context: Guanosine-Mediated Signaling Pathways

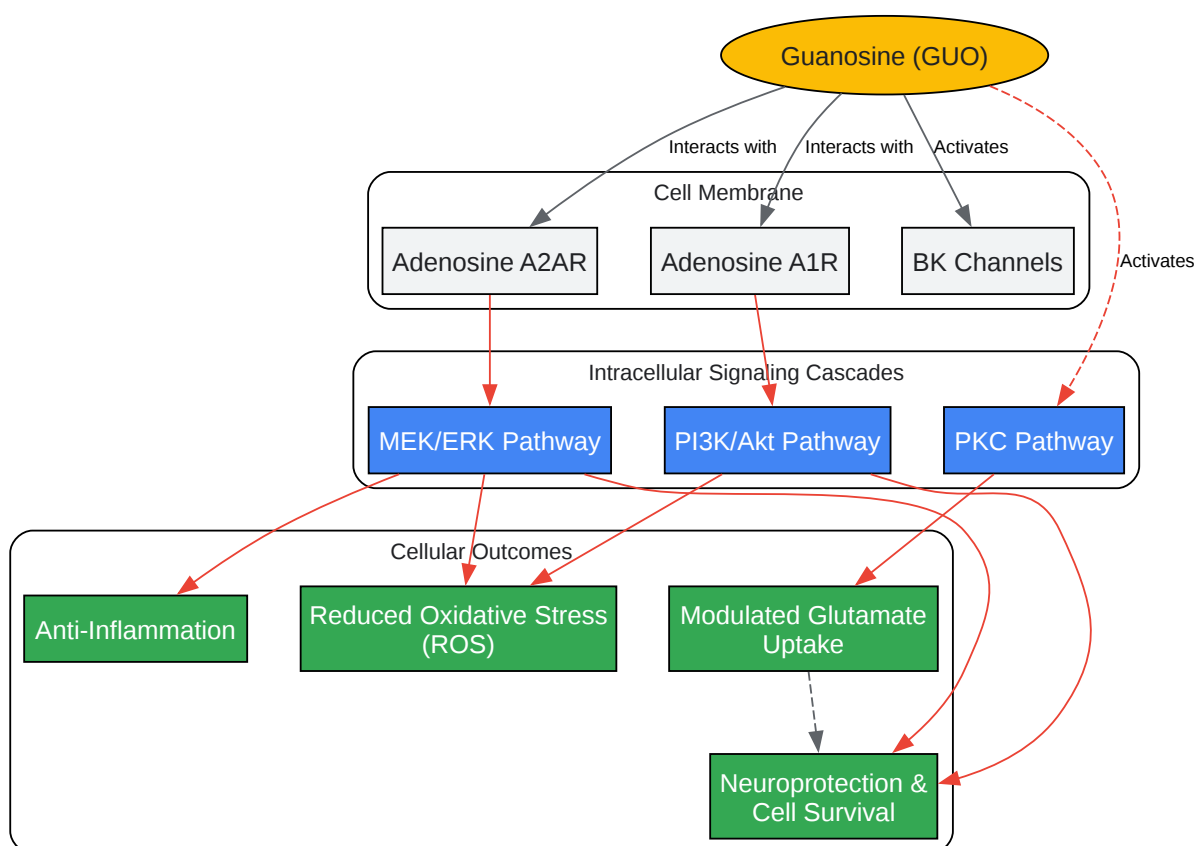
Extracellular guanosine acts as a crucial signaling molecule with significant neuroprotective effects.[\[5\]](#)[\[14\]](#) Its mechanisms of action involve the activation of several key intracellular signaling pathways, often through interaction with the adenosinergic system.[\[5\]](#)

Guanosine has been shown to activate the following pathways:

- **PI3K/Akt Pathway:** Activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) is linked to cell survival, proliferation, and anti-apoptotic effects.[\[3\]](#)[\[5\]](#)
- **MAPK/ERK Pathway:** The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is also activated by guanosine and is involved in cell proliferation and differentiation.[\[3\]](#)[\[4\]](#)

- Protein Kinase C (PKC) Pathway: This pathway is involved in modulating glutamate uptake, which helps protect against excitotoxicity.[14]

These pathways collectively contribute to the observed neuroprotective effects of guanosine, which include reducing oxidative stress, decreasing neuroinflammation, and promoting cell survival.[3][14] The effects are often mediated through interactions with adenosine receptors (A1R and A2AR), suggesting a complex interplay within the purinergic signaling system.[3][5]



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Guanosine-Mediated Neuroprotective Signaling Pathways.

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